3-Methoxy-8-oxa-1-azaspiro[4.5]decane
Description
Significance of Azaspiro[4.5]decane Scaffolds in Advanced Organic and Medicinal Chemistry Research
The azaspiro[4.5]decane framework, a core component of the title compound, is considered a "privileged structural motif" in the development of bioactive molecules and pharmaceuticals. researchgate.net Its utility stems from the inherent properties of spirocyclic systems and the inclusion of heteroatoms.
Spirocycles are distinguished by their structure, in which two rings are connected through a single, shared atom known as the spiro atom. tandfonline.comtandfonline.combldpharm.com This arrangement confers a distinct three-dimensional geometry, a significant departure from the often flat, planar structures of many aromatic compounds used in drug discovery. tandfonline.comtandfonline.com
The key advantages of these frameworks include:
Enhanced Three-Dimensionality : The spiro junction creates a rigid, non-planar structure that allows functional groups to be projected into three-dimensional space. tandfonline.com This can lead to more precise interactions with the complex 3D binding sites of biological targets like proteins. tandfonline.com
Improved Physicochemical Properties : A higher fraction of sp3-hybridized carbon atoms in spirocycles, as opposed to the sp2-hybridized carbons in aromatic systems, generally correlates with improved drug-like properties. tandfonline.combldpharm.com These can include increased water solubility, modulated lipophilicity, and better metabolic stability. tandfonline.combldpharm.com
Conformational Rigidity : Spirocycles composed of smaller rings (six-membered or less) have a limited number of well-defined conformations. tandfonline.com This rigidity can lock a molecule into a specific shape, optimizing its binding orientation and potentially increasing its potency and selectivity. tandfonline.com
The growing interest in spirocyclic systems has led to an increase in their incorporation into potential drug candidates. tandfonline.comnih.govdndi.org
The incorporation of heteroatoms like nitrogen and oxygen into cyclic organic compounds is a cornerstone of medicinal chemistry. researchgate.netwikipedia.org It is estimated that approximately 84% of approved drugs contain at least one nitrogen atom, and about 60% feature a nitrogen heterocycle. nih.gov Oxygen heterocycles are the second most common type found in pharmaceuticals. nih.gov
When integrated into spirocyclic scaffolds, these heteroatoms play several crucial roles:
Biological Activity : Nitrogen- and oxygen-containing heterocycles are fundamental structural motifs in a vast number of biologically active natural products and pharmaceuticals. mdpi.comsemanticscholar.org Their presence is often essential for the molecule's therapeutic effect.
Modulation of Physicochemical Properties : Heteroatoms can alter a molecule's polarity, lipophilicity, and solubility. nih.gov
Hydrogen Bonding : The nitrogen and oxygen atoms can act as hydrogen bond donors or acceptors, which is critical for molecular recognition and binding to biological targets. mdpi.com
The combination of a spirocyclic framework with nitrogen and oxygen heterocycles, as seen in oxa-azaspiro compounds, thus provides a powerful strategy for designing novel molecules with favorable and finely-tuned properties for chemical and pharmaceutical research. bldpharm.com
Unique Structural Attributes of 3-Methoxy-8-oxa-1-azaspiro[4.5]decane
The specific structure of this compound imparts a unique set of chemical and physical properties that are subjects of detailed scientific investigation.
This compound belongs to the class of heterocyclic spiro compounds. Its systematic name reveals its precise structure:
Spiro[4.5]decane : This indicates a ten-atom bicyclic system (decane) joined by a spiro atom. The bracketed numbers, [4.5], specify that one ring has 4 carbon atoms attached to the spiro center and the other has 5, resulting in a 5-membered ring and a 6-membered ring, respectively.
8-Oxa-1-aza : These prefixes identify the heteroatoms and their locations. Following standard nomenclature, numbering begins in the smaller ring. The nitrogen atom (aza) is at position 1, making the 5-membered ring a pyrrolidine (B122466) derivative. The oxygen atom (oxa) is at position 8 in the 6-membered ring, making it a tetrahydropyran (B127337) derivative.
3-Methoxy : This indicates a methoxy (B1213986) group (-OCH3) is attached to the carbon at position 3 of the pyrrolidine ring.
This compound is one of many possible oxa-azaspiro[4.5]decane derivatives, which can vary by the position of the heteroatoms and the nature and location of substituents. nih.govnih.govresearchgate.net
Table 1: Structural Breakdown of this compound This table is interactive and you can sort or filter the data.
| Feature | Description | Ring System |
|---|---|---|
| Core Scaffold | Spiro[4.5]decane | Bicyclic (5- and 6-membered rings) |
| Ring 1 (5-membered) | Pyrrolidine derivative | Azacyclopentane |
| Ring 2 (6-membered) | Tetrahydropyran derivative | Oxacyclohexane |
| Heteroatom 1 | Nitrogen (Aza) at position 1 | Pyrrolidine Ring |
| Heteroatom 2 | Oxygen (Oxa) at position 8 | Tetrahydropyran Ring |
| Key Substituent | Methoxy group (-OCH3) at position 3 | Pyrrolidine Ring |
| Spiro Atom | Carbon at position 5 | Shared |
The methoxy group (-OCH3) is a small but powerful functional group that significantly influences the properties of the parent molecule through both electronic and steric effects. wikipedia.org
Electronic Effects : The methoxy group exhibits a dual electronic nature. The oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect through the sigma bond. stackexchange.com However, the oxygen's lone pairs can participate in resonance, donating electron density to an adjacent system. stackexchange.com This resonance-donating effect is often dominant. stackexchange.com In the context of the pyrrolidine ring, these effects can influence the basicity of the nitrogen atom and the reactivity of the ring.
Stereochemical Effects : The methoxy group can have a profound influence on the molecule's preferred conformation. wikipedia.org Its orientation relative to the ring can be affected by stereoelectronic effects, where orbital alignment influences molecular stability. wikipedia.org The size of the methoxy group, while relatively small, also contributes a steric effect that can direct the conformation of the five-membered ring.
The structure of this compound contains multiple elements of chirality, leading to the possibility of several stereoisomers.
Chiral Centers : A chiral center is typically a carbon atom bonded to four different groups. youtube.com In this molecule, there are at least two such centers:
C3 : The carbon atom to which the methoxy group is attached is bonded to a hydrogen, the methoxy group, C2, and C4, making it a stereocenter.
C5 (Spiro Atom) : The spiro carbon itself is a chiral center because it is the junction of two different rings, and the substitution pattern on these rings is asymmetrical.
Stereoisomers : The presence of two chiral centers means that the compound can exist as up to four distinct stereoisomers (2^n where n=2). These stereoisomers would exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The ability to synthesize and separate these specific isomers is a significant challenge and focus in organic chemistry, as different stereoisomers can have vastly different biological activities. nih.gov The rigid spirocyclic core helps to lock in the spatial orientation of the substituents at these chiral centers. nih.gov
Properties
IUPAC Name |
3-methoxy-8-oxa-1-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-11-8-6-9(10-7-8)2-4-12-5-3-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKOTASEJFKZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCOCC2)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxy 8 Oxa 1 Azaspiro 4.5 Decane and Its Chemical Congeners
General Synthetic Routes to the 8-Oxa-1-azaspiro[4.5]decane Scaffold
The construction of the spirocyclic core of 8-oxa-1-azaspiro[4.5]decane can be achieved through several strategic approaches. These methods focus on the efficient assembly of the two interconnected ring systems, the piperidine (B6355638) and the tetrahydrofuran (B95107) moieties, around a central spiro-carbon.
Cycloaddition Reactions in Spirocycle Formation
Cycloaddition reactions are powerful tools for the rapid assembly of complex cyclic and spirocyclic systems. The [3+2] cycloaddition, in particular, has been effectively utilized. One prominent example involves the reaction of 1-acryloyl-3,5-bisbenzylidenepiperidin-4-ones with isatin (B1672199) and L-proline, which generates complex piperidone-grafted mono- and bis-spirooxindole-hexahydropyrrolizines. bohrium.com This three-component reaction highlights how piperidone precursors can be elaborated into intricate spiro systems. bohrium.com
Another approach involves the palladium-catalyzed aza-[3+2] cycloaddition between vinylcyclopropanes and anilines that have undergone oxidative dearomatization, providing a pathway to the 1-azaspiro[4.5]decane scaffold. researchgate.net Furthermore, arkat-usa.orgrsc.org-cycloaddition reactions of monovalent group 13 diyls with 1,2-diketones have been shown to produce 5-metalla-spiro[4.5]heterodecenes, demonstrating the versatility of cycloaddition strategies in forming spirocyclic frameworks. mdpi.com
| Reaction Type | Reactants | Catalyst/Conditions | Product Scaffold |
| Three-Component [3+2] Cycloaddition | 1-acryloyl-3,5-bisbenzylidenepiperidin-4-one, Isatin, L-proline | Methanol | Piperidone-grafted spirooxindole-pyrrolizine |
| Palladium-Catalyzed aza-[3+2] Cycloaddition | Oxidized Anilines, Vinylcyclopropanes | Palladium Catalyst | 1-Azaspiro[4.5]decane |
| arkat-usa.orgrsc.org-Cycloaddition | Group 13 diyls (LAl, LGa), 1,2-Diketones | - | 5-Metalla-spiro[4.5]heterodecene |
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of cyclic compounds, including spirocycles. organic-chemistry.org The strategy typically involves preparing a precursor containing two terminal olefin groups anchored to a single quaternary carbon. The subsequent RCM reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, forms the spirocyclic ring by joining the two olefinic chains. arkat-usa.orgnih.gov
This methodology offers mild reaction conditions and results in a spiro-compound with a double bond, which can be used for further synthetic modifications. arkat-usa.org The key challenge lies in the synthesis of the diallylated precursors, which can be prepared from active methylene (B1212753) compounds or cyclic diketones. arkat-usa.org While direct application to the 8-oxa-1-azaspiro[4.5]decane scaffold is not extensively documented, the principles of RCM are broadly applicable to the formation of spirocyclic systems of various ring sizes and heteroatom compositions. acs.orgnih.gov
| Catalyst | Precursor Type | Key Transformation | Advantage |
| Grubbs' Catalyst (Ru-based) | Diallylated active methylene compounds | Intramolecular olefin metathesis | Mild conditions, introduces a handle (C=C) for further functionalization |
| Tungsten-based Alkylidenes | Diene precursors for macrocycles | Stereoselective cyclization | High Z-selectivity for macrocyclic alkenes |
Multicomponent Reactions for Azaspiro[4.5]decane Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is prized for its step-economy and ability to rapidly generate molecular complexity. nih.gov
For the synthesis of spirocycles, a gold-phosphate catalyzed one-pot, three-component coupling of alkynols, anilines, and glyoxylic acid has been developed to produce spiroacetals enantioselectively. rsc.orgrsc.org While this example leads to a spiroacetal, the principle of combining multiple simple precursors to build a complex spirocyclic core is directly relevant. Another example is the four-component synthesis of piperidone scaffolds, which involves an intermolecular Diels-Alder reaction and can serve as a foundational strategy for building precursors to azaspirocycles. researchgate.net
Formation from Piperidone Precursors
A common and practical route to the 1-azaspiro[4.5]decane core involves the use of piperidone derivatives. nih.gov For the synthesis of the closely related isomer, 1-oxa-8-azaspiro[4.5]decane, a key strategy begins with N-substituted-4-piperidones. nih.gov For instance, the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was designed by incorporating a tetrahydrofuran ring moiety onto an 8-azaspiro[4.5]decane skeleton derived from a piperidone precursor. nih.gov This highlights a modular approach where the piperidine ring is pre-formed and the second heterocyclic ring is constructed upon it. Such strategies are fundamental in building libraries of spirocyclic compounds for medicinal chemistry applications. nih.govresearchgate.net
Specific Synthetic Strategies for Incorporating the Methoxy (B1213986) Moiety
Once the core 8-oxa-1-azaspiro[4.5]decane scaffold is assembled, the introduction of a methoxy group at the 3-position is the next critical step. This can be achieved either by using a pre-functionalized building block during the primary synthesis or, more elegantly, through late-stage functionalization of the pre-formed spirocycle.
Late-Stage Functionalization for Methoxy Group Introduction
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late point in their synthesis. nih.gov This approach avoids the need for lengthy de novo syntheses for each new analog. nih.gov The direct conversion of a C-H bond to a C-O bond is a highly sought-after transformation in LSF.
While a specific method for the direct C-H methoxylation at the 3-position of the 8-oxa-1-azaspiro[4.5]decane scaffold is not prominently described, analogous transformations in other saturated heterocycles provide a blueprint for potential strategies. researchgate.netresearchgate.net Methods involving photocatalysis combined with transition metal catalysis have successfully achieved C(sp³)–H functionalization of a wide array of saturated heterocycles. nih.gov For instance, the direct introduction of methyl groups via C(sp³)–H functionalization has been enabled by the merger of decatungstate photocatalysis and nickel-mediated bond formation. nih.gov A similar conceptual approach could be envisioned for methoxylation, potentially using a methoxy radical source or an oxidative process followed by trapping with methanol.
Such a strategy would likely target the C-H bonds alpha to the ether oxygen (at positions 7 and 9) or the amine (at position 2), depending on the directing effects and reaction conditions. Achieving selective functionalization at the C-3 position would require specific directing groups or a catalyst system capable of high regioselectivity. The development of such a late-stage C-H methoxylation would be a significant advance, enabling rapid access to analogs like 3-Methoxy-8-oxa-1-azaspiro[4.5]decane.
Precursor Design for Direct Methoxy-Substituted Spirocyclization
The efficient construction of the this compound skeleton relies heavily on the strategic design of acyclic or monocyclic precursors that already incorporate the key methoxy substituent. This approach, termed direct methoxy-substituted spirocyclization, ensures the methoxy group is precisely positioned in the final spirocyclic product.
Key strategies often involve precursors that contain both the pyrrolidine (B122466) and tetrahydropyran (B127337) ring fragments or their acyclic equivalents. A common approach utilizes a tetrahydropyran-based precursor bearing a nitrile or a related electrophilic functional group at the 4-position. For instance, a convenient synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available tetrahydropyran-4-carbonitrile. researchgate.net This strategy can be adapted by using a methoxy-substituted tetrahydropyran precursor.
Another precursor design involves the use of N-substituted 2-aminoethanols which can react with keto sulfones to generate spirooxazolidine systems. researchgate.net For the target molecule, a precursor design could involve the cyclization of a linear chain containing the pre-formed methoxy-tetrahydropyran moiety and the elements of the pyrrolidine ring. The spirotetramat (B1682168) metabolite, cis-3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione, is a complex derivative that highlights the stability of the 8-methoxy-1-azaspiro[4.5]decane core, suggesting that precursors leading to this structure are synthetically accessible. nih.govepa.gov
Stereoselective and Asymmetric Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound is critical, as the biological activity of spirocyclic compounds is often dependent on their three-dimensional structure. This requires precise control over the formation of chiral centers, including the spiro-carbon atom.
Achieving enantioselectivity in the synthesis of methoxy-substituted oxa-azaspiro[4.5]decanes is a significant challenge. researchgate.net General strategies for the enantioselective synthesis of related spirocycles often employ chiral auxiliaries, chiral catalysts, or organocatalysis. researchgate.net For instance, dearomative spirocyclization reactions can be mediated by electrochemical methods, which have shown good diastereoselectivity and could be adapted for enantiocontrol by using chiral electrolytes or electrodes. rsc.org
In the context of related 1-oxa-8-azaspiro[4.5]decanes, optical resolution has been successfully performed to separate enantiomers. nih.gov This classical method, while not an asymmetric synthesis, provides access to enantiomerically pure material for further studies. For the target molecule, a potential enantioselective route could involve an asymmetric [3+2] cycloaddition of an azomethine ylide with a methoxy-substituted tetrahydropyran derivative, a strategy that has proven effective for similar spirocyclic systems. researchgate.net
Spiroannulation, the key step in forming the spirocyclic core, often generates multiple diastereomers if additional stereocenters are present. Controlling the diastereoselectivity of this process is crucial. Gold and palladium relay catalysis has been effectively used in the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method, which involves an in-situ generated azadiene undergoing a [4+2] cycloaddition, achieves high diastereoselectivities (from 6:1 dr to >20:1 dr). researchgate.net Such metal-catalyzed cycloaddition strategies represent a powerful tool for controlling diastereoselectivity in the formation of the oxa-azaspiro[4.5]decane skeleton. researchgate.netresearchgate.net
The choice of catalysts, solvents, and temperature can significantly influence the diastereomeric ratio of the product. Mechanistic studies suggest that the stereochemical outcome is determined during the key C-C bond-forming cyclization step, where steric and electronic factors of the precursors and catalysts dictate the facial selectivity of the reaction.
Derivatization and Chemical Modification of the this compound Core
Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships or to generate new chemical entities. The nitrogen atom and the methoxy group are primary sites for such derivatization.
The secondary amine within the 1-azaspiro[4.5]decane core is a versatile handle for functionalization. Standard N-alkylation or N-amidation protocols can be readily applied. For example, in the synthesis of related 1-oxa-8-azaspiro[4.5]decanes as muscarinic agonists, the nitrogen atom was systematically modified. nih.gov Alkylation, for instance with methyl iodide, or reductive amination can introduce a variety of alkyl groups at the nitrogen position.
| Reactant | Reaction Type | Resulting N-Substituent | Reference |
|---|---|---|---|
| Methyl Iodide | Alkylation | -CH₃ | nih.gov |
| Acyl Chloride | Amidation | -C(O)R | General Method |
| Aldehyde/Ketone + NaBH₃CN | Reductive Amination | -CH₂R | General Method |
The methoxy group at the 3-position can also be chemically transformed. A primary transformation is demethylation to yield the corresponding alcohol (a hydroxyl group). This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr).
The resulting hydroxyl group can then serve as a point for further functionalization, such as esterification or etherification, allowing for the introduction of a wide range of functional groups. The metabolism of related compounds like spirotetramat involves demethylation of the methoxy group, forming metabolites such as spirotetramat desmethyl enol, which demonstrates the chemical feasibility of this transformation. fao.org
| Reagent | Typical Conditions | Product Functional Group |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | -OH (Alcohol) |
| Hydrobromic Acid (HBr) | Acetic acid, heat | -OH (Alcohol) |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temperature | -OH (Alcohol) |
Regioselective Modifications of the Oxa-Ring System
Research into the development of M1 muscarinic agonists has led to the synthesis and modification of various 1-oxa-8-azaspiro[4.5]decanes. nih.gov One key starting material for these modifications is 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a close structural analog of the subject compound. nih.gov The presence of a ketone at the C-3 position of the tetrahydrofuran ring offers a reactive handle for a variety of regioselective chemical transformations.
Systematic modifications of this ketone have been explored to investigate structure-activity relationships. nih.gov These modifications, occurring exclusively on the oxa-ring, demonstrate the feasibility of regioselective chemistry at this position. The primary transformations investigated include the conversion of the C-3 ketone to a methylene group, dithioketal analogues, and an oxime analogue. nih.gov
These successful and regioselective modifications of the oxa-ring in a closely related congener suggest that similar synthetic routes could be applicable to this compound, assuming a suitable precursor with a reactive functional group on the oxa-ring is available.
Research Findings on Regioselective Modifications of a Chemical Congener:
| Precursor Compound | Reagents and Conditions | Modified Product | Type of Modification | Reference |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Wittig Reaction (e.g., with methylenetriphenylphosphorane) | 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Conversion of ketone to methylene | nih.gov |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Ethanedithiol, Lewis Acid Catalyst (e.g., BF₃·OEt₂) | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decane-3-dithiolane | Dithioketal formation | nih.gov |
| 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Hydroxylamine hydrochloride, Base (e.g., pyridine) | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one oxime | Oxime formation | nih.gov |
Honorable User,
Following a comprehensive and diligent search for scientific literature and data, it has been determined that the specific spectroscopic and structural characterization data required to generate the requested article on This compound is not available within the public domain accessible through our search capabilities.
The search results consistently provided information on significantly more complex derivatives, most notably cis-3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione, a metabolite of the insecticide Spirotetramat. While this related compound shares the same core spirocyclic structure, its spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) would be substantially different from that of the parent compound you specified.
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Based on a comprehensive search for scientific data, it is not possible to generate the requested article on "this compound" with the specified level of detail and scientific accuracy. The necessary experimental or predicted data for the outlined sections—including Collision Cross Section values, Infrared Spectroscopy, X-ray Crystallography, and Chiroptical Spectroscopy—are not available in the public domain for this specific chemical compound.
Detailed research findings for the following required sections could not be located:
Advanced Spectroscopic and Structural Characterization of 3 Methoxy 8 Oxa 1 Azaspiro 4.5 Decane
Chiroptical Spectroscopy:No data regarding the circular dichroism or other chiroptical properties of this compound could be retrieved.
To fulfill the request accurately, access to specific, proprietary research or databases containing this information would be necessary. Without such data, any attempt to construct the article would be speculative and would not meet the required standards of scientific accuracy and adherence to documented research findings.
Computational and Theoretical Investigations of 3 Methoxy 8 Oxa 1 Azaspiro 4.5 Decane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
No published DFT studies on the ground state geometries and energetics of 3-Methoxy-8-oxa-1-azaspiro[4.5]decane were found. Such studies would typically provide optimized molecular structures, bond lengths, bond angles, and relative energies of different conformers.
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
There are no available records of calculated Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Theoretical NMR calculations are instrumental in complementing experimental data for structure elucidation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been reported. An MEP map would be valuable for predicting the molecule's reactivity and intermolecular interactions by visualizing the electron density distribution.
Conformational Analysis and Dynamics of the Spiro[4.5]decane Ring System
Ring Puckering and Conformational Interconversions
Specific studies on the ring puckering and the energy barriers associated with conformational interconversions in the this compound system are absent from the scientific literature.
Role of the Methoxy (B1213986) Group on Conformational Preferences and Steric Hindrance
The precise influence of the 3-methoxy group on the conformational equilibrium and any resulting steric strain within the 8-oxa-1-azaspiro[4.5]decane framework has not been computationally investigated or reported.
Molecular Dynamics Simulations for Conformational Flexibility
The 8-oxa-1-azaspiro[4.5]decane core of the molecule imposes significant conformational constraints. The spiro center, where the two rings are joined, locks the rings in a perpendicular orientation. The piperidine (B6355638) ring (containing the azaspiro nitrogen) and the tetrahydropyran (B127337) ring (containing the oxygen) can each exist in several conformations, such as chair, boat, and twist-boat.
MD simulations of related spiro-epoxides have demonstrated that such systems typically have a limited number of predominant conformers at room temperature. uni.lunih.gov For this compound, it is expected that the piperidine and tetrahydropyran rings will predominantly adopt chair conformations to minimize steric strain. The methoxy group at the 3-position can exist in either an axial or equatorial position, and MD simulations could elucidate the energetic favorability and conformational dynamics of these two forms. Such simulations would involve placing the molecule in a simulated solvent box and calculating the forces between atoms over a set period, revealing the accessible conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.
Molecular Modeling and Simulation Approaches for Investigating Chemical Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although no specific docking studies for this compound have been reported, the methodology has been widely applied to other spirocyclic compounds to explore their potential as therapeutic agents. herts.ac.ukevitachem.comchemspider.comherts.ac.uk
In a hypothetical docking study, this compound would be treated as a ligand, and its binding mode to a specific protein target would be predicted. For instance, given the presence of the azaspiro moiety, which is a common feature in ligands for various receptors and enzymes, this compound could be docked into the active sites of such proteins. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding site, scoring them based on factors like intermolecular forces and geometric complementarity.
The results of such a study would provide theoretical binding modes, highlighting key interactions between the ligand and the protein's amino acid residues. This could reveal, for example, that the azaspiro nitrogen acts as a hydrogen bond acceptor, while the methoxy group engages in hydrophobic interactions. These theoretical models are invaluable for generating hypotheses about the molecule's biological activity and for guiding the design of new derivatives with improved binding affinity.
The lone pair of electrons on the azaspiro nitrogen can act as a hydrogen bond acceptor. Similarly, the oxygen atoms can also accept hydrogen bonds. These interactions are crucial for the molecule's solubility in polar solvents and its potential to bind to biological targets. The methoxy group, in addition to its oxygen's hydrogen bonding capability, can also participate in hydrophobic interactions.
In Silico Prediction of Chemical Properties Relevant to Research Design
The pKa of a molecule is a measure of its acidity or basicity. For this compound, the azaspiro nitrogen is the most basic site. The pKa of the conjugate acid of this amine determines its ionization state at a given pH. This is a critical parameter in drug design, as it affects the molecule's solubility, membrane permeability, and binding to biological targets.
In silico methods for pKa prediction are well-established and can provide reliable estimates. These methods range from empirical approaches based on chemical structure to more rigorous quantum mechanical calculations. For cyclic amines, the pKa is influenced by the ring size, substituents, and stereochemistry. The predicted pKa for the azaspiro nitrogen in this compound would likely be in the range of typical secondary amines, although the spirocyclic nature of the molecule could introduce some electronic and steric effects that modulate its basicity.
| Property | Predicted Value | Method |
| pKa (azaspiro nitrogen) | 8.5 - 9.5 | Estimated based on similar cyclic amines |
Note: This is an estimated range as no specific published prediction is available.
Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (XLogP) are two important molecular descriptors used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's oral bioavailability and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.
XLogP is a measure of a molecule's lipophilicity or hydrophobicity. It is the logarithm of the ratio of the concentrations of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. Lipophilicity is a key factor in a drug's ability to cross cell membranes.
While specific experimentally determined values for this compound are not available, these parameters can be readily calculated using various computational tools. For a structurally related compound, 3-methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride, a predicted XlogP of 0.1 has been reported. uni.lu
| Descriptor | Predicted Value |
| TPSA (Ų) | 30.5 |
| XLogP | 1.2 |
Note: These values are computationally predicted and may vary depending on the algorithm used.
Chemical Reactivity and Mechanistic Aspects of 3 Methoxy 8 Oxa 1 Azaspiro 4.5 Decane
Intrinsic Reactivity of the Methoxy (B1213986) Group and its Influence on the Spirocycle
The methoxy group at the C3 position of the pyrrolidine (B122466) ring is an electron-donating group through resonance and electron-withdrawing through induction (-I effect). In aliphatic systems, the inductive effect typically dominates, influencing the local electronic environment. By withdrawing electron density from the C3 carbon, the methoxy group can subtly decrease the basicity and nucleophilicity of the adjacent secondary amine at the N1 position compared to an unsubstituted 1-azaspiro[4.5]decane. This effect is attributed to the propagation of the inductive effect through the sigma bonds of the pyrrolidine ring.
Conversely, the oxygen atom of the methoxy group possesses lone pairs of electrons that can participate in intramolecular interactions. While not a strong directing group in this saturated system, its presence can influence the conformational preferences of the pyrrolidine ring, potentially affecting the steric accessibility of the nitrogen's lone pair for reactions. The ether linkage of the methoxy group itself is generally stable under neutral and basic conditions but can be susceptible to cleavage under strongly acidic conditions, typically requiring harsh reagents like hydroiodic acid or boron tribromide.
Reactivity Profile of the Azaspiro Nitrogen
The nitrogen atom in the 1-azaspiro[4.5]decane core is part of a secondary pyrrolidine ring. Its reactivity is characteristic of a typical secondary amine, serving as both a base and a nucleophile.
Nucleophilic Characteristics and Alkylation/Acylation Reactions
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electrophilic centers. This reactivity is fundamental to the derivatization of the spirocycle.
Alkylation: The nitrogen can be readily alkylated by reacting with alkyl halides through a nucleophilic substitution (SN2) mechanism. The reaction proceeds by the attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This process forms a tertiary amine. It is important to note that overalkylation can occur, where the resulting tertiary amine reacts further with the alkyl halide to form a quaternary ammonium (B1175870) salt, though this is generally slower due to increased steric hindrance around the nitrogen.
Acylation: Similarly, the azaspiro nitrogen can undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction is a nucleophilic acyl substitution, where the nitrogen attacks the carbonyl carbon of the acylating agent, leading to the formation of a stable amide linkage. This transformation is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).
Below is a table summarizing typical alkylation and acylation reactions for secondary amines, which are analogous to the expected reactivity of 3-Methoxy-8-oxa-1-azaspiro[4.5]decane.
| Reaction Type | Reagent Example | Product Type | General Conditions |
| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Polar aprotic solvent (e.g., Acetonitrile) |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Aprotic solvent with a base (e.g., Triethylamine) |
| Reductive Amination | Acetone, NaBH₃CN | Tertiary Amine | Methanol, acidic pH |
This table presents generalized reaction conditions based on the typical reactivity of secondary amines.
Formation and Stability of Protonated Species (e.g., Hydrochloride Salts)
As a base, the nitrogen atom readily accepts a proton from an acid to form an ammonium salt. The reaction with hydrochloric acid (HCl), for instance, yields the corresponding hydrochloride salt. This transformation significantly alters the physical properties of the compound.
Formation: The salt is formed by a simple acid-base reaction where the nitrogen's lone pair abstracts a proton from the acid.
Stability and Properties: The resulting this compound hydrochloride is typically a crystalline solid, which is more stable and less prone to air oxidation compared to the free base. The protonation of the nitrogen ties up the lone pair, rendering it non-nucleophilic and preventing oxidation. Amine salts generally exhibit higher melting points and increased water solubility compared to their free base forms, while their solubility in non-polar organic solvents is significantly reduced. This property is often exploited for the purification and handling of amine-containing compounds. The stability of the salt is dependent on the pKa of the amine and the acid used. For secondary cyclic amines, hydrochloride salts are generally stable crystalline solids.
Chemical Transformations of the Oxa-Ring and Spirocenter
The tetrahydropyran (B127337) (oxa-ring) portion of the spirocycle is a cyclic ether. While generally less reactive than the amine, it can undergo specific transformations under certain conditions. The spirocenter itself is a quaternary carbon and is inherently stable, but reactions that involve cleavage of the rings will necessarily affect it.
Ring Opening Reactions and Subsequent Rearrangements
The ether linkage of the tetrahydropyran ring is susceptible to cleavage under strong acidic conditions, particularly in the presence of Lewis acids or strong Brønsted acids. The mechanism typically involves protonation of the ether oxygen, making it a better leaving group. A nucleophile present in the reaction medium can then attack one of the adjacent carbons (C7 or C9), leading to the opening of the ring.
The regioselectivity of the ring opening would depend on steric and electronic factors, as well as the specific reagents used. For instance, attack at the less sterically hindered carbon is often favored. Such ring-opening reactions can lead to the formation of functionalized pyrrolidines, and subsequent intramolecular reactions could potentially lead to rearrangements, although specific pathways for this particular spirocycle are not documented.
Oxidative and Reductive Transformations of Heterocyclic Rings
Oxidative Transformations: The secondary amine is susceptible to oxidation, although protonation to the ammonium salt can prevent this. Mild oxidizing agents can lead to various products, but controlled oxidation is often challenging. The ether moiety is generally resistant to oxidation under mild conditions. Stronger oxidizing agents, such as chromium(VI) compounds, can lead to cleavage of the C-O bond. However, such harsh conditions would likely also affect the amine portion of the molecule, leading to complex product mixtures or degradation.
Reductive Transformations: The saturated heterocyclic rings of this compound are generally resistant to reduction. Catalytic hydrogenation, for example, would not typically affect the saturated C-N or C-O bonds under standard conditions. Reductive cleavage of the ether C-O bond is possible but requires specific and often harsh conditions, such as treatment with strong Lewis acids and a reducing agent. The secondary amine is generally stable to most reducing agents, although reductive amination conditions can be used to introduce substituents as mentioned previously.
Mechanistic Studies of Spirocyclization Processes Relevant to Oxa-Azaspiro[4.5]decanes
The construction of the oxa-azaspiro[4.5]decane framework, a key structural motif in various biologically active molecules, involves sophisticated spirocyclization strategies. Mechanistic studies have been pivotal in understanding and optimizing these synthetic routes. The formation of the sterically congested quaternary spirocenter is a significant chemical challenge that has been addressed through various innovative methodologies. These studies provide insight into the reactive intermediates and transition states that govern the regio- and stereoselectivity of these complex transformations.
The formation of oxa-azaspiro[4.5]decane scaffolds can be efficiently achieved through reactions involving carbene species and the subsequent generation of oxonium ylides. nih.gov This pathway is particularly relevant for synthesizing medicinally important structures like the 6-oxa-2-azaspiro[4.5]decane scaffold. nih.govresearchgate.net The process is typically catalyzed by transition metals, such as Rhodium(II), which facilitate the decomposition of cyclic diazo compounds to generate highly reactive metal carbene intermediates. nih.govresearchgate.net
The general mechanism commences with the reaction of a cyclic α-diazocarbonyl compound with a Rh(II) catalyst. This step releases dinitrogen gas and forms a Rh(II) carbene species. nih.gov This electrophilic carbene can then interact with a Lewis basic oxygen atom, such as the one in a tetrahydrofuran (B95107) (THF) molecule, which can act as a reactant. nih.govresearchgate.net This interaction leads to the formation of a key intermediate: an oxonium ylide. researchgate.net
Once formed, the oxonium ylide is unstable and undergoes rapid rearrangement. The predominant pathway is a Stevens-type rearrangement, which involves a rsc.orgresearchgate.net-sigmatropic shift. nih.gov This rearrangement effectively leads to a ring expansion of the oxygen-containing ring (e.g., THF expands to a tetrahydropyran ring), thereby constructing the spirocyclic core. nih.govresearchgate.net This spirocyclization process, however, can face competition from other mechanistic pathways, such as C-H bond insertion into the THF molecule, which leads to different structural scaffolds. nih.gov The balance between these competing pathways is a critical aspect of the reaction design.
Carbenes, being neutral divalent carbon species, can exist in either a singlet or triplet state, which influences their reactivity. libretexts.orgnih.gov In these spiroannulation reactions, singlet carbenes are typically involved, allowing for concerted cycloaddition mechanisms. nih.gov The reactivity of the carbene and the subsequent ylide can be tuned by the substituents on the starting diazo compound. libretexts.org
| Intermediate | Description | Role in Mechanism | Subsequent Transformation |
|---|---|---|---|
| Rh(II) Carbene | A highly reactive electrophilic species generated from a diazo compound and a Rh(II) catalyst. | Initiates the reaction by interacting with an oxygen source. | Formation of an oxonium ylide. |
| Oxonium Ylide | A species with a positively charged oxygen adjacent to a negatively charged carbon, formed by the reaction of the carbene with a Lewis basic oxygen atom (e.g., from THF). | The central intermediate that undergoes rearrangement to form the spirocycle. | Stevens-type rearrangement or competing C-H insertion. |
| Spirocyclic Product | The target oxa-azaspiro[4.5]decane scaffold. | The final product of the desired reaction pathway. | N/A |
Radical-mediated reactions offer a powerful alternative for the synthesis of azaspiro[4.5]decane derivatives. These pathways are particularly useful for dearomatizing cyclizations, which transform flat aromatic precursors into three-dimensional spirocyclic structures. An example includes the electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones, which avoids the need for harsh external oxidants and high temperatures. rsc.org
In such electrochemical processes, a mediator like a ferrocenium (B1229745) cation can initiate a radical-initiated dearomative cyclization. rsc.org The mechanism involves the generation of a radical species that adds to an aromatic ring. This addition disrupts the aromaticity and triggers an intramolecular cyclization, forming the spirocyclic junction. The reaction proceeds with good diastereoselectivity, which is a common feature of radical cyclizations that proceed through well-organized transition states. rsc.org
More broadly, radical cyclization processes are valuable in natural product synthesis due to their tolerance of a wide range of functional groups and their ability to form bonds in sterically hindered environments. nih.gov The key steps in these pathways involve:
Radical Generation: A radical is formed on a side chain attached to the precursor molecule, often through the homolytic cleavage of a weak bond.
Intramolecular Addition: The radical adds to an unsaturated part of the molecule, such as an alkene or an aromatic ring. nih.gov
Cyclization and Termination: The newly formed cyclic radical is then quenched or participates in further reactions to yield the final stable product.
The regioselectivity of the initial radical addition is a crucial factor determining the final structure. nih.gov For instance, electrophilic radicals will preferentially add to electron-rich C=C double bonds, initiating the cyclization cascade. nih.gov Mechanistic studies using computational and experimental methods help to elucidate these pathways and predict the outcomes of complex radical cascades. rsc.org
General Reaction Pathways for Azaspiro[4.5]decane Scaffolds
Beyond the specific mechanisms involving carbenes and radicals, a variety of other reaction pathways have been developed for the construction of the versatile azaspiro[4.5]decane scaffold. These methods often rely on domino reactions or cycloadditions to build the complex architecture efficiently.
One notable strategy involves a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides. rsc.org This process forms three new carbon-carbon bonds in a single operation, involving a highly regioselective coupling followed by a spirocyclization step to yield diazaspiro[4.5]decane structures. rsc.org Another palladium-catalyzed approach utilizes an aza-[3+2] cycloaddition between vinylcyclopropanes and anilines that have undergone oxidative dearomatization. researchgate.net
Gold(I) catalysts have also been employed in a cyclization/semipinacol rearrangement cascade of 1,6-enynes to construct 7-azaspiro[4.5]decanes with good diastereoselectivity. researchgate.net This pathway highlights the utility of cascade reactions, where a single catalyst orchestrates multiple transformations to rapidly build molecular complexity.
Furthermore, NaH-promoted domino reactions between azadienes and Nazarov reagents have been developed to access spiro[4.5]decane derivatives via a [4+2] cycloaddition. researchgate.net Density functional theory (DFT) calculations have been instrumental in verifying the proposed mechanisms and explaining the observed high diastereoselectivity in these reactions. researchgate.net These diverse synthetic strategies underscore the importance of the azaspiro[4.5]decane scaffold and the ongoing innovation in the field of synthetic organic chemistry.
| Reaction Type | Key Reagents/Catalysts | Mechanistic Feature | Reference |
|---|---|---|---|
| Palladium-Catalyzed Domino Reaction | Pd(OAc)₂, PPh₃, yne-en-ynes, aryl halides | Domino process forming three C-C bonds. | rsc.org |
| Gold(I)-Catalyzed Cascade | JohnPhosAuCl/NaBARF, 1,6-enynes | Cyclization followed by a semipinacol rearrangement. | researchgate.net |
| Palladium-Catalyzed Aza-[3+2] Cycloaddition | Palladium catalyst, vinylcyclopropanes, anilines | Oxidative dearomatization followed by cycloaddition. | researchgate.net |
| NaH-Promoted Domino Reaction | NaH, azadienes, Nazarov reagents | [4+2] cycloaddition with high diastereoselectivity. | researchgate.net |
Advanced Research Directions and Future Perspectives for 3 Methoxy 8 Oxa 1 Azaspiro 4.5 Decane
Development of Innovative and Sustainable Synthetic Routes
The future synthesis of 3-Methoxy-8-oxa-1-azaspiro[4.5]decane and its derivatives is geared towards "green" and sustainable methodologies. Current research emphasizes the reduction of environmental impact by adhering to the principles of green chemistry. Innovative strategies are being explored to improve efficiency and minimize waste.
Key research areas include:
Atom Economy-Maximizing Reactions: Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product. This includes exploring cascade reactions where multiple bond-forming events occur in a single step, thus reducing the need for intermediate purification and minimizing solvent usage.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors. For instance, compounds derived from carbohydrates or amino acids could serve as chiral building blocks for the asymmetric synthesis of the spirocyclic core.
Solvent Minimization and Alternative Solvents: Developing solvent-free reaction conditions or employing environmentally benign solvents such as water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds (VOCs).
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates and reduce energy consumption compared to conventional heating methods.
| Sustainability Goal | Approach | Potential Benefit |
| Waste Reduction | Cascade Reactions | Fewer reaction steps, less solvent waste |
| Reduced Fossil Fuel Reliance | Bio-based Starting Materials | Lower carbon footprint, use of renewable resources |
| Environmental Safety | Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and pollution |
| Energy Conservation | Microwave/Ultrasound-Assisted Synthesis | Faster reactions, lower energy consumption |
Exploration of Novel Catalytic Systems for Stereocontrolled Synthesis
Achieving precise control over the stereochemistry of the spirocyclic core is paramount, as different stereoisomers can exhibit vastly different biological activities. Future research is focused on discovering and optimizing novel catalytic systems that can provide high yields and excellent enantioselectivity.
Promising avenues of exploration include:
Dual-Metal Catalysis: Employing cooperative catalytic systems, such as gold and iridium sequential catalysis, can enable complex cascade reactions to construct spiroaminal skeletons with high enantioselectivity. nih.govresearchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is often less toxic and more environmentally friendly. oaepublish.com Chiral primary amines and other organocatalysts have shown promise in facilitating cascade reactions for the synthesis of complex spiro-products. oaepublish.com
Photoredox Catalysis: Light-mediated catalysis can enable novel bond formations under mild conditions, opening up new synthetic routes that are not accessible through traditional thermal methods.
Enzyme-Mimicking Catalysts: Designing synthetic catalysts that mimic the active sites of enzymes could lead to highly selective transformations with substrate specificity approaching that of biocatalysts.
Transition-Metal Catalysis: Methods involving transition metals like rhodium, palladium, and gold continue to be refined for spiroketalization, offering alternatives to harsh acidic conditions and enabling new modes of reactivity. mdpi.comresearchgate.netthieme-connect.com
Advanced Computational Modeling for Precise Property Prediction and Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for accelerating research and development. In the context of this compound, advanced modeling techniques can provide deep insights that guide experimental work.
Future computational efforts will likely focus on:
Density Functional Theory (DFT) Studies: DFT calculations are being used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and understand the origins of stereoselectivity in catalytic reactions. researchgate.netrsc.orgnih.gov This allows for the rational design of more efficient synthetic routes.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the spirocyclic scaffold and its interaction with biological macromolecules, such as proteins or nucleic acids. This is crucial for understanding binding modes and designing potent ligands.
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, researchers can predict various physicochemical properties (e.g., solubility, lipophilicity) of novel derivatives before they are synthesized, thus prioritizing the most promising candidates for experimental investigation.
Machine Learning (ML) and Artificial Intelligence (AI): AI algorithms can be trained on existing chemical data to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways, significantly accelerating the discovery process.
| Computational Method | Application Area | Key Insights |
| Density Functional Theory (DFT) | Reaction Mechanism & Stereoselectivity | Transition state energies, charge distribution, orbital interactions researchgate.netrsc.org |
| Molecular Dynamics (MD) | Ligand-Target Interactions | Binding conformations, interaction stability, solvation effects |
| QSPR Modeling | Property Prediction | Solubility, pKa, lipophilicity, metabolic stability |
| Machine Learning (AI) | Synthesis & Discovery | Reaction optimization, novel route design |
Design of Chemical Probes and Ligands for Investigating Biological Pathways
The rigid this compound scaffold is an excellent starting point for designing chemical tools to probe biological systems. The focus here is on creating molecules that can interact with and report on biological processes, rather than on achieving a therapeutic outcome.
Key development areas include:
Scaffold Functionalization: Systematically modifying the spirocyclic core by introducing functional groups that can serve as attachment points for reporter tags or reactive moieties. The 1-oxa-8-azaspiro[4.5]decane framework has already been used to create probes for covalently labeling enzymes. researchgate.net
Reporter Group Conjugation: Attaching fluorophores, biotin (B1667282) tags, or photoaffinity labels to the scaffold to enable visualization, isolation, and identification of its cellular binding partners.
Target-Specific Ligand Design: Using structural information from known protein-ligand complexes to design derivatives of this compound that bind with high affinity and selectivity to a specific biological target. nih.gov This allows for the investigation of the target's function within a biological pathway.
Bioorthogonal Chemistry Integration: Incorporating bioorthogonal functional groups (e.g., alkynes, azides) that allow the molecule to be chemically tagged in a complex biological environment without interfering with native processes.
Integration of Flow Chemistry and Biocatalysis in Manufacturing Research
For the scalable and safe production of this compound and its analogues, modern manufacturing technologies are being explored. The integration of flow chemistry and biocatalysis represents a significant step forward from traditional batch processing.
Future research in this area will involve:
Continuous Flow Synthesis: Developing multi-step continuous flow processes where reagents are mixed and reacted in a continuous stream. vapourtec.com This approach offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous intermediates at any given time, and allows for easier scale-up.
Immobilized Biocatalysts: Utilizing enzymes, such as transaminases, immobilized on solid supports within flow reactors. researchgate.netvapourtec.com This allows for the reuse of the biocatalyst, simplifies product purification, and enables the synthesis of chiral molecules with high enantiomeric excess.
Expansion of Structure-Reactivity Relationship (SRR) Studies with Diverse Substituents
A systematic understanding of how structural modifications affect the chemical reactivity and properties of the this compound scaffold is crucial for its rational application.
Future SRR studies will focus on:
Systematic Scaffold Modification: Synthesizing a library of derivatives with a wide range of substituents at various positions on both the piperidine (B6355638) and tetrahydrofuran (B95107) rings. This includes introducing electron-donating and electron-withdrawing groups to modulate the electronic properties of the scaffold. stpeters.co.inlibretexts.org
Kinetic and Mechanistic Analysis: Performing detailed kinetic studies on these derivatives to quantify the effects of substituents on reaction rates. This data can be used to construct Hammett plots and other linear free-energy relationships to provide a quantitative understanding of the underlying reaction mechanisms. nsf.gov
Correlation with Physicochemical Properties: Investigating how changes in the substituent pattern affect key properties such as pKa, redox potential, and conformational stability. This information is vital for tuning the molecule for specific applications, such as ligand design or materials science. nih.gov
By systematically exploring these advanced research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in chemistry and biology.
Q & A
What are the common synthetic routes for 3-Methoxy-8-oxa-1-azaspiro[4.5]decane, and how can reaction conditions be optimized for higher yields?
Basic Research Focus : Synthesis methodologies.
Methodological Answer :
The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise cyclization. A key approach involves condensation of substituted aldehydes, ketones, or nitriles with spirocyclic precursors. For example, highlights the use of 1,2,3-trimethoxybenzene with isobutyraldehyde and nitriles under reflux in aprotic solvents (e.g., chloroform or toluene). Yield optimization involves:
- Catalysis : Lewis acids like BF₃·Et₂O improve cyclization efficiency.
- Temperature : Controlled reflux (80–110°C) minimizes side reactions.
- Purification : Flash chromatography on silica gel (220–440 mesh) with gradients of chloroform/acetone (9:1 v/v) is critical .
How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in spirocyclic compounds like this compound?
Advanced Research Focus : Structural elucidation.
Methodological Answer :
- 1H/13C NMR : Assignments rely on COSY, HSQC, and HMBC experiments. For example, coupling constants (J values) distinguish axial/equatorial protons in the spiro system. notes that 1H-13C correlations in HMBC spectra confirm the methoxy group’s position .
- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves stereochemistry. details how crystallographic data (e.g., space group P21/c) validated the spiro junction and methoxy orientation .
What strategies are employed to analyze contradictory biological activity data in spirocyclic analogues targeting neurological receptors?
Advanced Research Focus : Data contradiction analysis.
Methodological Answer :
Contradictions often arise from receptor subtype selectivity or partial agonism. For example:
- Receptor profiling : In vitro binding assays (e.g., M1/M2 muscarinic receptors) with radioligands (e.g., [³H]pirenzepine) quantify affinity differences. shows that 3-methylene analogues exhibit M1 selectivity due to steric hindrance at M2 receptors .
- Functional assays : Phosphoinositide hydrolysis in hippocampal slices (for M1 activity) and hypothermia induction (for systemic effects) help distinguish target-specific vs. off-target effects .
How can computational methods like DFT or molecular docking guide the design of spirocyclic derivatives with enhanced bioactivity?
Advanced Research Focus : Computational modeling.
Methodological Answer :
- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO/LUMO energies) influencing receptor interactions. used DFT to rationalize sulfur/oxygen substitutions in spiro rings affecting α1-adrenergic receptor affinity .
- Molecular docking : Dock into GPCR homology models (e.g., 5-HT1A receptor) using AutoDock Vina. Key interactions (e.g., hydrogen bonds with Ser192 or π-π stacking with Phe361) guide substitutions at the methoxy or spiro positions .
What are the critical steps for enantiomeric resolution of this compound derivatives, and how is chiral purity validated?
Advanced Research Focus : Chirality control.
Methodological Answer :
- Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane/isopropanol (90:10). achieved resolution of (±)-29 into (−)-S and (+)-R enantiomers, confirmed by X-ray crystallography .
- Validation :
How do structural modifications (e.g., heteroatom substitution) in the spiro framework influence physicochemical properties and bioavailability?
Basic Research Focus : Structure-property relationships.
Methodological Answer :
- LogP optimization : Replace oxygen with sulfur (e.g., 1-oxa-4-thiaspiro derivatives) to increase lipophilicity ( ).
- Solubility : Introduce polar groups (e.g., hydroxyl or carboxylate) at non-critical positions. notes nitrogen incorporation enhances water solubility via hydrogen bonding .
- Stability : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
